molecular formula C7H8N6OS B2877975 5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1946818-80-9

5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2877975
CAS No.: 1946818-80-9
M. Wt: 224.24
InChI Key: LFWWCPHXVJCXCY-UHFFFAOYSA-N
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Description

5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains both thiadiazole and pyrazole rings. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6OS/c1-13-4(2-3(12-13)5(8)14)6-10-11-7(9)15-6/h2H,1H3,(H2,8,14)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWWCPHXVJCXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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